WZ4141 mechanism of action
WZ4141 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of WZ4002
Disclaimer: Initial searches for "WZ4141" did not yield a matching compound. Based on the context of EGFR inhibitors and resistance mutations, this guide focuses on WZ4002 , a well-documented third-generation EGFR inhibitor. It is presumed that "WZ4141" was a typographical error.
Introduction
WZ4002 is a potent, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was specifically designed to overcome resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[2] This resistance is most commonly mediated by the acquisition of the T790M "gatekeeper" mutation in the EGFR kinase domain.[2] WZ4002 exhibits significant selectivity for mutant forms of EGFR, including those with activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while showing markedly less activity against wild-type (WT) EGFR.[3][4] This selectivity profile suggests a wider therapeutic window and potentially reduced side effects compared to earlier generation TKIs.[4]
Mechanism of Action
The primary mechanism of action of WZ4002 is the irreversible inhibition of the EGFR kinase domain. This is achieved through the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the receptor.[5][6] By covalently modifying this critical residue, WZ4002 permanently blocks the binding of ATP, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[6] These key downstream pathways include the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK cascades.[6][7]
The selectivity of WZ4002 for T790M-mutant EGFR is a result of specific molecular interactions within the ATP-binding pocket. The T790M mutation, which substitutes a threonine for a bulkier methionine residue, sterically hinders the binding of first-generation inhibitors and increases the receptor's affinity for ATP.[5] The anilinopyrimidine scaffold of WZ4002 is designed to fit optimally within this altered pocket.[4] The chlorine substituent on the pyrimidine (B1678525) ring of WZ4002 makes favorable contact with the mutant methionine at position 790, contributing to its high potency against the T790M mutant.[4] Furthermore, WZ4002 binds to the active conformation of the EGFR kinase.[4][5]
Quantitative Data Presentation
The inhibitory activity of WZ4002 against various EGFR genotypes has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| EGFR Genotype | Cell Line | Assay Type | IC50 (nM) | Reference |
| EGFR L858R | Ba/F3 | Proliferation | 2 | [8] |
| EGFR L858R/T790M | Ba/F3 | Proliferation | 8 | [8] |
| EGFR del E746-A750 | Ba/F3 | Proliferation | 3 | [8] |
| EGFR del E746-A750/T790M | Ba/F3 | Proliferation | 2 | [8] |
| EGFR L858R/T790M | H1975 | Proliferation | 8 | [3] |
| EGFR del E746-A750 | HCC827 | Proliferation | 7 | [3] |
| Wild-Type EGFR | - | Kinase Assay | >320 | [3] |
| ERBB2 (HER2) | - | Kinase Assay | 32 | [3] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the cytotoxic effect of WZ4002 on cancer cell lines and to calculate the IC50 for cell growth inhibition.[7][9]
Materials:
-
EGFR-mutant cell lines (e.g., H1975, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
WZ4002 (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader[9]
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 2,000-5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.[7][9]
-
WZ4002 Treatment: A serial dilution of WZ4002 is prepared in the culture medium. The existing medium is removed from the cells and replaced with the medium containing various concentrations of WZ4002 (a typical range is 0.1 nM to 10 µM). A vehicle control (DMSO) is also included. The plates are then incubated for 72 hours.[7][9]
-
MTS/MTT Addition: After the incubation period, MTS or MTT reagent is added to each well, and the plate is incubated for an additional 1-4 hours.[7][9]
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the logarithm of the WZ4002 concentration and fitting the data to a non-linear regression curve.[6]
Western Blotting for EGFR Phosphorylation
This protocol is used to directly assess the inhibitory effect of WZ4002 on EGFR phosphorylation and downstream signaling pathways.[7][10]
Materials:
-
EGFR-mutant cell lines
-
WZ4002
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis: Cells are treated with various concentrations of WZ4002 for a specified time (e.g., 16 hours).[7] Following treatment, cells are washed with ice-cold PBS and then lysed with ice-cold lysis buffer. The cell lysates are centrifuged, and the supernatant containing the protein is collected.[7]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay.[7]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated EGFR) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[7][10]
-
Detection: After further washing, a chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The band intensities can be quantified using densitometry software.[7]
Mandatory Visualizations
Caption: WZ4002 mechanism of action in the EGFR signaling cascade.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
